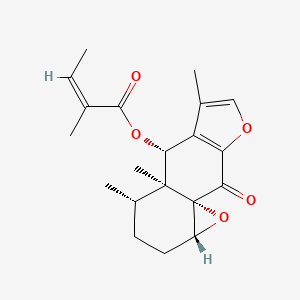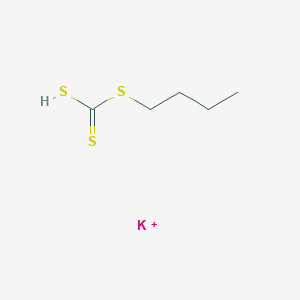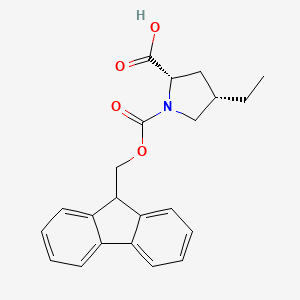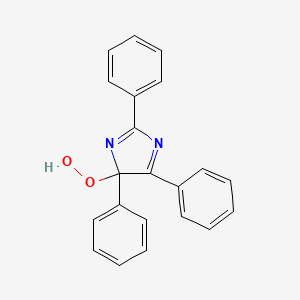
Hydroperoxide, 2,4,5-triphenyl-4H-imidazol-4-yl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-triphenylimidazole derivatives typically involves the reaction between benzoin, benzaldehyde, and ammonia. For instance, benzoin (5 g, 0.023 M) is reacted with benzaldehyde (5 mL, 0.05 mol) in the presence of ammonia and refluxed for 4 hours. The resulting mixture is then cooled and filtered to obtain 2,4,5-triphenylimidazole .
Industrial Production Methods: While specific industrial production methods for hydroperoxide, 2,4,5-triphenyl-4H-imidazol-4-yl are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Hydroperoxide, 2,4,5-triphenyl-4H-imidazol-4-yl undergoes various chemical reactions, including:
Oxidation: The hydroperoxide group can participate in oxidation reactions, forming corresponding oxides.
Reduction: Reduction of the hydroperoxide group can yield alcohols or other reduced forms.
Substitution: The phenyl groups attached to the imidazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Hydroperoxide, 2,4,5-triphenyl-4H-imidazol-4-yl has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of hydroperoxide, 2,4,5-triphenyl-4H-imidazol-4-yl involves its interaction with molecular targets such as proteins and enzymes. The hydroperoxide group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the imidazole ring can interact with various biological targets, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
2,4,5-Triphenylimidazole: This compound shares the same core structure but lacks the hydroperoxide group.
Lophine: Another name for 2,4,5-triphenylimidazole, highlighting its historical significance.
Other Imidazole Derivatives: Compounds such as 2,4,5-triphenyl-1-substituted imidazoles exhibit similar biological activities.
Uniqueness: Hydroperoxide, 2,4,5-triphenyl-4H-imidazol-4-yl is unique due to the presence of the hydroperoxide group, which imparts distinct chemical reactivity and potential biological activities. This differentiates it from other imidazole derivatives that may not possess such functional groups.
Propiedades
Número CAS |
1729-09-5 |
|---|---|
Fórmula molecular |
C21H16N2O2 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
4-hydroperoxy-2,4,5-triphenylimidazole |
InChI |
InChI=1S/C21H16N2O2/c24-25-21(18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)22-20(23-21)17-12-6-2-7-13-17/h1-15,24H |
Clave InChI |
OMYGAPPRUMNOIK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=NC2(C3=CC=CC=C3)OO)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


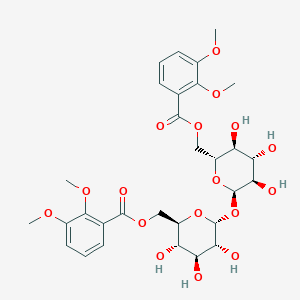
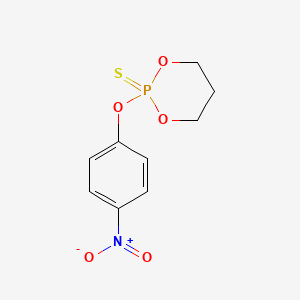
![1-[(1-Adamantylamino)acetyl]-2-pyrrolidinecarbonitrile](/img/structure/B14756281.png)
![n-[(Benzyloxy)carbonyl]tyrosylglycinamide](/img/structure/B14756283.png)
![Benzenamine, N-[(pentafluorophenyl)methylene]-](/img/structure/B14756290.png)
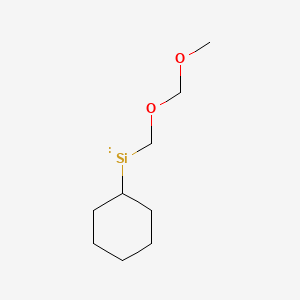


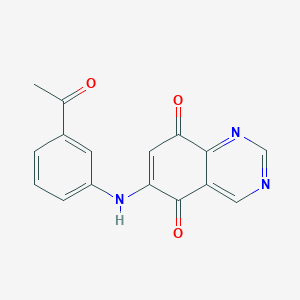

![4'-Chloro-4-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14756331.png)
